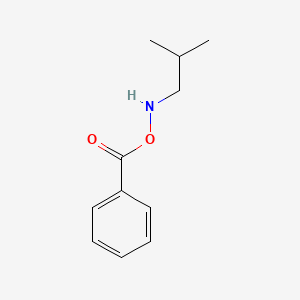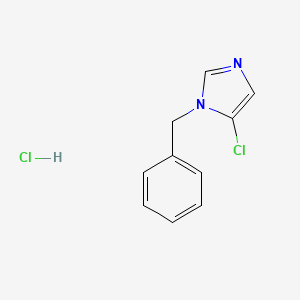
5-Bromo-3-(chloromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(chloromethyl)-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(chloromethyl)-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position, followed by chloromethylation at the 3-position. The reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-(chloromethyl)-2-methylpyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-(chloromethyl)-2-methylpyridine.
Scientific Research Applications
Chemistry: 5-Bromo-3-(chloromethyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable for creating compounds with desired properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethyl-2-methylpyridine:
2-Methylpyridine: The parent compound, without any halogen substitutions, making it less versatile in synthetic applications.
Uniqueness: 5-Bromo-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual substitution allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-bromo-3-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3H2,1H3 |
InChI Key |
JDOGMYMSGOYLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)


